An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline-3-carbonitrile
An In-depth Technical Guide to the Physical Properties of 7-Bromoquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 7-Bromoquinoline-3-carbonitrile. Due to the specialized nature of this compound, publicly available experimental data is limited. This guide compiles the existing information and furnishes detailed experimental protocols for the determination of key physical characteristics, enabling researchers to perform in-house analysis.
Core Physical and Chemical Properties
7-Bromoquinoline-3-carbonitrile is a halogenated aromatic nitrile with a quinoline core structure. Its chemical properties are influenced by the electron-withdrawing nature of the bromine atom and the cyano group, as well as the aromatic system of the quinoline ring.
Table 1: General and Chemical Properties of 7-Bromoquinoline-3-carbonitrile
| Property | Value | Source |
| CAS Number | 1375108-40-9 | [1] |
| Molecular Formula | C₁₀H₅BrN₂ | [1][2] |
| Molecular Weight | 233.06 g/mol | [1] |
| Physical State | Solid (presumed, based on related compounds and synthesis workup) | N/A |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of 7-Bromoquinoline-3-carbonitrile.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) data has been reported in a patent document.
Table 2: ¹H NMR Spectral Data for 7-Bromoquinoline-3-carbonitrile
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.21 | d | H-2 or H-4 | |
| 9.13 | d | 1.52 | H-2 or H-4 |
| 8.38 | d | 2.02 | H-8 |
| 8.08 | d | 8.84 | H-5 |
| 7.95 | dd | 8.72, 1.89 | H-6 |
Solvent: DMSO-d₆, Frequency: 400 MHz
¹³C NMR and Mass Spectrometry
As of the latest available data, experimental ¹³C NMR and mass spectrometry data for 7-Bromoquinoline-3-carbonitrile are not published in readily accessible literature. The predicted mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺).
Thermal Properties
Experimental data for the melting and boiling points of 7-Bromoquinoline-3-carbonitrile are not currently available in the public domain.
Table 3: Thermal Properties of 7-Bromoquinoline-3-carbonitrile
| Property | Value |
| Melting Point | Not available |
| Boiling Point | Not available |
Solubility Profile
Quantitative solubility data for 7-Bromoquinoline-3-carbonitrile in various organic solvents has not been reported. Generally, quinoline derivatives exhibit solubility in polar aprotic solvents.
Table 4: Predicted Solubility of 7-Bromoquinoline-3-carbonitrile
| Solvent | Predicted Solubility |
| Water | Insoluble |
| DMSO | Soluble |
| DMF | Soluble |
| Methanol | Sparingly soluble to soluble |
| Dichloromethane | Sparingly soluble to soluble |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of 7-Bromoquinoline-3-carbonitrile, allowing researchers to generate the compound and determine its physical properties.
Synthesis of 7-Bromoquinoline-3-carbonitrile
A reported synthesis involves the reaction of 2-amino-4-bromobenzaldehyde with 3,3-diethoxypropionitrile.
Workflow for the Synthesis of 7-Bromoquinoline-3-carbonitrile
Caption: Synthesis workflow for 7-Bromoquinoline-3-carbonitrile.
Detailed Protocol:
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Combine 2-amino-4-bromobenzaldehyde (10.00 mmol), 3,3-diethoxypropionitrile (12.00 mmol), and p-toluenesulfonic acid monohydrate (2.00 mmol) in toluene (30 mL).
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Heat the reaction mixture to reflux for 3 hours using a Dean-Stark apparatus to remove water.
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After completion, cool the mixture to room temperature and remove the toluene by evaporation under reduced pressure.
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Dissolve the residue in a small amount of dimethylformamide (DMF) and dilute with chloroform.
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Wash the organic solution sequentially with water and a saturated sodium bicarbonate solution.
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Extract the aqueous layer with chloroform.
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Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure.
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Purify the crude product by flash column chromatography using a dichloromethane/methanol gradient (0-3%).
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Triturate the resulting product with ether to obtain pure 7-bromo-3-cyanoquinoline.
Determination of Physical Properties
The following are generalized protocols for determining the key physical properties of a solid organic compound like 7-Bromoquinoline-3-carbonitrile.
Workflow for Physical and Spectroscopic Characterization
Caption: Workflow for the characterization of 7-Bromoquinoline-3-carbonitrile.
1. Melting Point Determination (Capillary Method):
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Sample Preparation: Finely powder a small amount of the dry crystalline sample.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
2. Solubility Determination:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure: In a small test tube, add approximately 10 mg of the compound to 1 mL of the chosen solvent.
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Observation: Vigorously stir or sonicate the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).
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Classification:
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Soluble: No solid particles are visible.
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Sparingly Soluble: A small amount of solid remains.
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Insoluble: The majority of the solid remains undissolved.
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Quantification (for soluble samples): If a quantitative value is needed, add small, known amounts of the solute to a known volume of the solvent until saturation is reached (a slight excess of solid remains after prolonged stirring). The undissolved solid is then filtered, dried, and weighed. The solubility is calculated from the mass of the dissolved solid.
3. NMR Spectroscopy:
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¹H NMR:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
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¹³C NMR:
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Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.7 mL of deuterated solvent).
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Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
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4. Mass Spectrometry (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
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Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to generate a molecular ion (M⁺) and fragment ions.
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Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
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Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak (which will appear as a pair of peaks of nearly equal intensity due to the ⁷⁹Br and ⁸¹Br isotopes) and the fragmentation pattern to confirm the molecular weight and structure.

